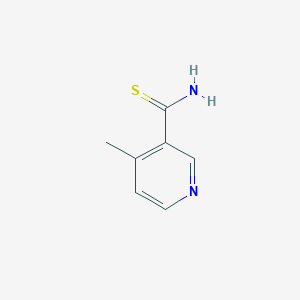

4-Methylpyridine-3-carbothioamide

Description

Contextualization within Pyridine (B92270) Carbothioamide Chemistry

Pyridine carbothioamides, a class of organic compounds that includes 4-Methylpyridine-3-carbothioamide, are characterized by a pyridine ring linked to a carbothioamide group (-C(S)NH2). This functional group is known to be a versatile building block in the synthesis of more complex organic molecules. The presence of both a sulfur and a nitrogen atom in the thioamide group, along with the nitrogen atom in the pyridine ring, allows these compounds to act as bidentate or tridentate ligands in coordination chemistry, forming stable complexes with various metals. This property is crucial for their application in catalysis and the development of novel materials.

The reactivity of the thioamide group, particularly its ability to undergo oxidation to form sulfonamides, can enhance the solubility of these compounds, a desirable characteristic for pharmaceutical applications. The specific position of the carbothioamide group on the pyridine ring, as well as the presence of other substituents, significantly influences the compound's chemical and physical properties.

Significance of the Pyridine Scaffold in Chemical Science

The pyridine ring is a fundamental heterocyclic scaffold that holds a privileged position in chemical and life sciences. rsc.orgrsc.org As an isostere of benzene, this nitrogen-bearing heterocycle is a key component in a vast number of natural products, including alkaloids and vitamins like niacin and pyridoxine. rsc.orgresearchgate.net Its presence is also noted in over 7,000 existing drug molecules, highlighting its importance in medicinal chemistry. rsc.org

The significance of the pyridine scaffold stems from several key attributes:

Versatility in Drug Design: Pyridine derivatives are highly adaptable for drug design due to their ability to form hydrogen bonds, act as a scaffold for various functional groups, and influence the pharmacokinetic properties of a molecule. researchgate.netnih.gov

Improved Water Solubility: The basicity of the pyridine ring can enhance the water solubility of pharmaceutical compounds, which is often a crucial factor for drug delivery and efficacy. nih.gov

Diverse Biological Activities: Pyridine-containing compounds have demonstrated a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. researchgate.netnih.gov

Role in Synthesis: Pyridine and its derivatives are essential precursors, reagents, and solvents in the synthesis of pharmaceuticals and agrochemicals. rsc.orgnih.gov

The pyridine nucleus is a common feature in many FDA-approved drugs, and its continued exploration is expected to yield a larger share of novel drug candidates in the future. rsc.orgrsc.org

Overview of Research Trajectories for this compound

Research into this compound is following several promising trajectories, primarily driven by its potential applications in medicinal and coordination chemistry.

One major area of investigation is its role as a building block in organic synthesis. The compound's unique structure makes it a valuable precursor for creating more complex molecules with desired biological activities. Common synthetic routes involve condensation reactions, often starting from 4-methylpyridine-3-carboxylic acid and a thioamide source under controlled conditions.

Another significant research focus is its potential as an enzyme inhibitor. For instance, it has been studied for its ability to inhibit urease, an enzyme implicated in various pathological conditions. The mechanism of action is believed to involve the binding of the compound to the active site of the enzyme.

Furthermore, the ability of this compound to form metal complexes is being actively explored. The thioamide sulfur and pyridine nitrogen atoms can act as bidentate ligands, forming complexes with metals like ruthenium(II) and osmium(II). These metal complexes have shown potential anticancer activity.

The table below provides a summary of the key research areas for this compound.

| Research Area | Focus | Key Findings |

| Organic Synthesis | Use as a building block for more complex molecules. | Serves as a crucial precursor in multi-step synthetic pathways. |

| Enzyme Inhibition | Investigation of its inhibitory effects on enzymes like urease. | Demonstrates potential to modulate enzyme activity. |

| Coordination Chemistry | Formation of metal complexes with therapeutic potential. | Acts as a bidentate ligand to form stable metal complexes with anticancer properties. |

Structure

3D Structure

Properties

IUPAC Name |

4-methylpyridine-3-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c1-5-2-3-9-4-6(5)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDIPQCJUEWOCJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622011 | |

| Record name | 4-Methylpyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38824-78-1 | |

| Record name | 4-Methylpyridine-3-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Methylpyridine 3 Carbothioamide

Established Synthetic Routes to 4-Methylpyridine-3-carbothioamide

The synthesis of this compound and its related structures is primarily achieved through well-established organic reactions, particularly condensation reactions, which are adaptable for creating a variety of analogues.

Condensation Reactions in this compound Synthesis

Condensation reactions are a cornerstone in the synthesis of this compound. A prevalent and direct method involves the conversion of the corresponding carboxylic acid or its derivatives. One common pathway begins with 4-methylpyridine-3-carboxylic acid, which is first converted to its amide. This intermediate is then subjected to a thionation reaction to yield the final carbothioamide product. Thionating agents such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are frequently employed for this transformation. The optimization of reaction conditions, including temperature, solvent, and stoichiometry, is crucial for achieving high purity and yields, which typically range from 50-75%.

Another significant synthetic approach involves the condensation of a pyridine (B92270) aldehyde with a thiosemicarbazide (B42300). mdpi.com For instance, substituted pyridine carboxaldehydes can react with thiosemicarbazide, often in the presence of a weak base like sodium acetate (B1210297), to form thiosemicarbazone derivatives, which are a class of carbothioamides. mdpi.com This method is particularly valuable for generating a library of structurally diverse pyridine carbothioamide derivatives for various research applications. mdpi.comresearchgate.net

The formation of more complex heterocyclic systems incorporating the carbothioamide structure, such as pyrazolines, also relies on condensation principles. This involves the reaction of chalcone (B49325) analogues with thiosemicarbazide in a refluxing solvent like glacial acetic acid, proceeding through a nucleophilic addition followed by cyclization and dehydration. acs.org

Table 1: Summary of Condensation Reactions in Pyridine Carbothioamide Synthesis

| Starting Materials | Reagents | Product Type | Reference |

|---|---|---|---|

| 4-Methylpyridine-3-carboxylic acid | Amine source, then Lawesson's reagent or P₄S₁₀ | This compound | |

| Substituted Pyridine Carboxaldehyde, Thiosemicarbazide | Sodium Acetate, Ethanol (B145695) | Pyridine Thiosemicarbazone | mdpi.com |

Precursor Chemistry for this compound Analogues

The synthesis of analogues of this compound is highly dependent on the availability of appropriately substituted pyridine precursors. The parent compound, 4-methylpyridine (B42270) (also known as γ-picoline), is a fundamental building block isolated from coal tar or synthesized from acetaldehyde (B116499) and ammonia (B1221849). wikipedia.org This compound serves as a starting point for numerous derivatives. wikipedia.orghmdb.ca

For instance, ammoxidation of 4-methylpyridine produces 4-cyanopyridine, a versatile intermediate that can be converted into various other functional groups. wikipedia.org Halogenated pyridines, such as 3-bromo-4-methylpyridine, are also critical precursors, particularly for introducing further complexity via metal-catalyzed cross-coupling reactions. chemicalbook.com

Furthermore, pyridine boronic acids, like 4-methylpyridine-3-boronic acid, are valuable starting materials. google.com They can be used in reactions to introduce the pyridine moiety into larger molecules or to be converted into other functional groups, such as the amino group in the synthesis of 3-amino-4-methylpyridine. google.com The development of synthetic routes to these precursors is thus essential for expanding the chemical space of this compound analogues. mdpi.com

Table 2: Key Precursors for this compound Analogues

| Precursor | Synthetic Utility | Resulting Structure Type | Reference |

|---|---|---|---|

| 4-Methylpyridine | Starting material for functionalization | Various substituted pyridines | wikipedia.org |

| 4-Cyanopyridine | Versatile intermediate from ammoxidation of 4-methylpyridine | Precursor to acids, amides, etc. | wikipedia.org |

| 3-Bromo-4-methylpyridine | Substrate for cross-coupling reactions | Aryl- or heteroaryl-substituted pyridines | chemicalbook.com |

| 4-Methylpyridine-3-boronic acid | Substrate for Suzuki coupling and amination reactions | Biaryl compounds, aminopyridines | google.commdpi.com |

Derivatization Strategies for this compound

Once synthesized, this compound can be further modified at two key locations: the carbothioamide moiety and the pyridine ring system.

Functionalization of the Carbothioamide Moiety

The carbothioamide group (–C(S)NH₂) is a reactive functional group that allows for various chemical transformations.

Oxidation: The sulfur atom of the thioamide is susceptible to oxidation. Treatment with oxidizing agents like hydrogen peroxide under acidic conditions can convert the carbothioamide into the corresponding sulfonamide group, yielding 4-methylpyridine-3-sulfonamide. This transformation is significant for altering the electronic properties and solubility of the molecule.

Cyclization Reactions: The carbothioamide moiety can act as a key building block in the formation of new heterocyclic rings. As mentioned, its precursor, thiosemicarbazide, reacts with α,β-unsaturated ketones (chalcones) to form pyrazoline rings. acs.org The nitrogen and sulfur atoms of the thioamide can participate in cyclocondensation reactions with appropriate bifunctional electrophiles to generate a wide array of five- or six-membered heterocycles.

Alkylation: The sulfur atom of the thioamide can be alkylated to form a thioimidate, which is a reactive intermediate for further functionalization, such as nucleophilic substitution at the carbon atom.

Modifications of the Pyridine Ring System

Modifying the pyridine ring of this compound can be achieved either by carrying out reactions on the intact molecule or by employing a "late-stage functionalization" approach on a precursor.

N-Alkylation/Oxidation: The nitrogen atom of the pyridine ring retains its basic and nucleophilic character, allowing it to be alkylated or quaternized. For example, reaction with sultones can lead to the formation of zwitterionic sulfobetaines. mdpi.com The pyridine nitrogen can also be oxidized to an N-oxide, which alters the reactivity of the ring, making the positions ortho and para to the nitrogen more susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene. However, the existing methyl group provides some activation. Reactions would be directed by the combined influence of the methyl and carbothioamide groups.

Synthesis from Pre-functionalized Rings: A more common and often more efficient strategy is to construct the desired analogue from a pyridine ring that already contains the desired substituents. mdpi.com For example, starting with a chlorinated or brominated 4-methylpyridine allows for the introduction of various aryl, alkyl, or amino groups via powerful cross-coupling methodologies like Suzuki or Buchwald-Hartwig reactions before or after the formation of the carbothioamide group. mdpi.com

Reaction Mechanisms in this compound Synthesis and Transformation

Understanding the reaction mechanisms is crucial for optimizing synthetic procedures and predicting outcomes.

The synthesis of thioamides from carboxamides using Lawesson's reagent is a well-studied process. The mechanism involves the dissociation of the dimeric Lawesson's reagent into a reactive monomeric species. This species then reacts with the carbonyl oxygen of the amide in a [2+2] cycloaddition to form a four-membered oxathia-phosphetane intermediate. Subsequent cycloreversion breaks the carbon-oxygen and phosphorus-sulfur bonds while forming a carbon-sulfur double bond and a stable phosphorus-oxygen species, yielding the desired thioamide.

In the formation of pyrazoline-carbothioamides from chalcones and thiosemicarbazide, the mechanism is initiated by a nucleophilic attack of the terminal nitrogen of thiosemicarbazide onto the β-carbon of the α,β-unsaturated ketone (a Michael or 1,4-addition). acs.org This is followed by an intramolecular cyclization, where the other nitrogen atom of the hydrazine (B178648) moiety attacks the carbonyl carbon. The resulting intermediate then undergoes dehydration to afford the stable five-membered pyrazoline ring. acs.org

Condensation reactions, in a general sense, proceed by the addition of a nucleophile to an electrophilic carbonyl group, followed by the elimination of a small molecule, typically water. mdpi.comrsc.org The reaction is often catalyzed by an acid or a base to enhance the electrophilicity of the carbonyl group or the nucleophilicity of the attacking species, respectively. The specific pathway, including the nature of intermediates and the rate-determining step, depends on the reactants and the reaction conditions. researchgate.net

Advanced Spectroscopic Characterization of 4 Methylpyridine 3 Carbothioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a primary tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural assignment of 4-Methylpyridine-3-carbothioamide can be achieved.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each chemically unique proton in the molecule. The aromatic region will feature signals for the three protons on the pyridine (B92270) ring, while the aliphatic region will show a signal for the methyl group. The thioamide protons often appear as a broad signal due to quadrupole broadening and potential chemical exchange.

The anticipated signals are:

A singlet for the methyl (CH₃) group protons.

A doublet for the H-2 proton, coupled to H-6.

A doublet for the H-6 proton, coupled to H-2.

A singlet-like or finely coupled signal for the H-5 proton.

A broad singlet for the two thioamide (-CSNH₂) protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Structural Information Provided |

|---|---|---|---|

| H-2 | ~8.5 - 8.7 | Singlet or narrow doublet | Proton adjacent to ring nitrogen, deshielded. |

| H-5 | ~7.2 - 7.4 | Doublet | Aromatic proton adjacent to methyl-substituted carbon. |

| H-6 | ~8.4 - 8.6 | Doublet | Aromatic proton deshielded by adjacent nitrogen. |

| CH₃ (at C-4) | ~2.4 - 2.6 | Singlet | Confirms the presence of the methyl group. |

| NH₂ (Thioamide) | ~7.5 - 9.0 | Broad Singlet | Indicates amide protons, broadening suggests exchange or hydrogen bonding. |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct carbon signals are expected: five for the pyridine ring carbons, one for the methyl group, and one for the thiocarbonyl carbon. The chemical shift of the thiocarbonyl (C=S) carbon is particularly noteworthy, typically appearing far downfield.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Structural Information Provided |

|---|---|---|

| C-2 | ~150 - 153 | Aromatic carbon adjacent to nitrogen. |

| C-3 | ~135 - 138 | Quaternary carbon attached to the thioamide group. |

| C-4 | ~147 - 150 | Quaternary carbon attached to the methyl group. |

| C-5 | ~123 - 126 | Aromatic methine (CH) carbon. |

| C-6 | ~148 - 151 | Aromatic methine (CH) carbon adjacent to nitrogen. |

| CH₃ (at C-4) | ~18 - 22 | Aliphatic methyl carbon. |

| C=S (Thioamide) | ~195 - 205 | Thiocarbonyl carbon, highly deshielded. |

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for confirming the assignments by revealing through-bond and through-space correlations between nuclei. wikipedia.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. For this compound, it would definitively show a correlation cross-peak between the H-5 and H-6 protons of the pyridine ring, confirming their connectivity.

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. wikipedia.org It would show cross-peaks connecting the signals for H-2, H-5, H-6, and the methyl protons to their corresponding carbon signals (C-2, C-5, C-6, and the methyl carbon), validating the assignments made from the 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is invaluable for connecting molecular fragments and assigning quaternary carbons. Key expected HMBC correlations for this molecule would include:

Correlations from the methyl protons to C-4 and C-5.

Correlations from the H-2 proton to C-3 and C-4.

Correlations from the H-5 proton to C-3 and C-4.

Correlations from the thioamide (NH₂) protons to the thiocarbonyl carbon (C=S) and to C-3.

Vibrational Spectroscopy for Molecular Fingerprinting

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting spectrum for this compound would be characterized by several key absorption bands. Studies on related pyridine derivatives show characteristic bands for ring stretching and C-H vibrations. researchgate.net The thioamide group also has distinctive vibrational modes.

| Frequency Range (cm⁻¹) | Vibrational Assignment | Significance |

|---|---|---|

| 3450 - 3150 | N-H asymmetric and symmetric stretching (νas,sNH₂) | Confirms the presence of the primary thioamide group. |

| 3100 - 3000 | Aromatic C-H stretching (νC-H) | Indicates the pyridine ring C-H bonds. |

| 2980 - 2850 | Aliphatic C-H stretching (νC-H) | Corresponds to the methyl group. |

| 1620 - 1580 | N-H bending (δNH₂) | Bending vibration of the primary thioamide. |

| 1590 - 1430 | Pyridine ring stretching (νC=C, νC=N) | Characteristic "fingerprint" region for the pyridine ring. researchgate.net |

| 1350 - 1250 | C=S stretching (νC=S) | Key indicator of the thiocarbonyl group. |

| 900 - 650 | C-H out-of-plane bending (γC-H) | Further confirms the substitution pattern of the aromatic ring. |

FT-Raman spectroscopy is a complementary technique to FT-IR. While IR absorption depends on a change in dipole moment, Raman scattering depends on a change in polarizability. Therefore, symmetric vibrations and those involving less polar bonds often produce strong Raman signals. For this compound, the symmetric breathing mode of the pyridine ring and the C=S stretch are expected to be prominent in the Raman spectrum. nih.gov

| Frequency Range (cm⁻¹) | Vibrational Assignment | Significance |

|---|---|---|

| 3100 - 3000 | Aromatic C-H stretching (νC-H) | Often weaker than in IR but confirms aromatic C-H bonds. |

| 1610 - 1570 | Pyridine ring stretching | Strong Raman bands are characteristic of the aromatic system. |

| 1350 - 1250 | C=S stretching (νC=S) | The thiocarbonyl bond is highly polarizable and should give a strong Raman signal. |

| 1050 - 990 | Pyridine ring breathing (symmetric) | A typically sharp and intense band, highly characteristic of the pyridine ring. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For this compound, the key chromophores are the pyridine ring and the carbothioamide group (-C(S)NH₂). The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* electronic transitions. The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic pyridine ring and the C=S double bond to their corresponding antibonding (π) orbitals. The n → π transitions, which are generally of lower intensity, involve the promotion of non-bonding electrons (from the nitrogen and sulfur atoms) to antibonding π* orbitals.

In a typical analysis, this compound would be dissolved in a suitable solvent, such as ethanol (B145695) or methanol, and its absorbance would be measured across the UV-Vis range (typically 200-800 nm). The resulting spectrum would show distinct peaks, each corresponding to a specific electronic transition. Based on the analysis of similar pyridine and thioamide derivatives, the expected absorption maxima (λmax) for this compound are presented in Table 1.

Table 1: Representative UV-Vis Spectral Data for this compound

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Type of Transition |

| ~280-300 | High | π → π |

| ~350-380 | Low to Medium | n → π |

The absorption band in the range of 280-300 nm is attributed to the high-energy π → π* transitions associated with the conjugated system of the pyridine ring and the carbothioamide group. The band observed at longer wavelengths, around 350-380 nm, is characteristic of the lower-energy n → π* transition of the thio-carbonyl (C=S) group. The exact position and intensity of these bands can be influenced by the solvent polarity and the pH of the solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and deducing its structural features through the analysis of its fragmentation pattern. In a mass spectrometer, the sample is first ionized, and the resulting charged particles are then separated based on their mass-to-charge ratio (m/z).

The molecular formula of this compound is C₇H₈N₂S, which corresponds to a molecular weight of approximately 152.22 g/mol . In the mass spectrum, the peak corresponding to the intact ionized molecule is known as the molecular ion peak (M⁺).

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule, offering valuable clues about its structure. For this compound, fragmentation is expected to occur at the weaker bonds, such as the C-C bond between the pyridine ring and the carbothioamide group, and through the cleavage of the carbothioamide group itself.

A plausible fragmentation pathway for this compound would involve the initial formation of the molecular ion at m/z 152. Subsequent fragmentation could lead to the loss of the thioamide group or parts of it, as well as fragmentation of the pyridine ring. Common fragmentation patterns for related pyridine and thioamide compounds suggest the formation of specific ions. A representative table of the expected major ions in the mass spectrum of this compound is provided in Table 2.

Table 2: Representative Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

| 152 | [M]⁺ (Molecular Ion) |

| 135 | [M - NH₃]⁺ |

| 119 | [M - SH]⁺ |

| 92 | [C₆H₆N]⁺ |

| 78 | [C₅H₄N]⁺ |

The molecular ion peak at m/z 152 confirms the molecular weight of the compound. The fragment at m/z 135 could arise from the loss of an ammonia (B1221849) molecule. The peak at m/z 119 likely corresponds to the loss of a sulfhydryl radical. The ion at m/z 92 represents the 4-methylpyridine (B42270) cation, resulting from the cleavage of the bond connecting the carbothioamide group to the ring. Further fragmentation of the pyridine ring could lead to the pyridinium (B92312) ion at m/z 78. The analysis of these fragments allows for the confident identification and structural confirmation of this compound.

Computational Chemistry and Theoretical Investigations of 4 Methylpyridine 3 Carbothioamide

Quantum Chemical Calculation Approaches

Quantum chemical calculations serve as a powerful tool for predicting molecular properties, from geometry to reactivity. The choice of method depends on the desired accuracy and computational cost.

Density Functional Theory (DFT) is a predominant method for the molecular optimization of pyridine (B92270) and carbothioamide derivatives. nih.govnih.govscispace.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is frequently used in conjunction with basis sets like 6-31G(d,p) or LANL2DZ to determine the most stable three-dimensional structure of the molecule. nih.govnih.govscispace.com This process, known as geometry optimization, seeks the lowest energy conformation of the molecule on its potential energy surface. For example, in studies of similar pyridine derivatives, DFT calculations have been used to find optimized structures with minimized steric energies, confirming non-planar arrangements and defining dihedral angles between the pyridine ring and its substituents. nih.gov These calculations are crucial for obtaining accurate subsequent electronic property predictions. scispace.com

While DFT is widely used, other methods like ab initio Hartree-Fock (HF) and semi-empirical calculations also find application. Ab initio methods, such as HF with a 6-31G** basis set, are based on first principles without experimental parameters. nih.gov Comparisons between DFT and HF methods for similar heterocyclic systems have shown variations in calculated parameters like dihedral angles, which can be attributed to the different ways these methods handle electron correlation. nih.gov

Semi-empirical methods, like AM1, offer a computationally less expensive alternative by using parameters derived from experimental data. nih.gov These methods are particularly useful for larger molecules and have been successfully employed to optimize geometries before generating molecular electrostatic potential maps to study structure-activity relationships. nih.gov

Electronic Structure and Reactivity Descriptors

Once the molecular geometry is optimized, various descriptors can be calculated to understand the electronic structure and predict chemical reactivity.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wikipedia.orgyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govntu.edu.iq

A small HOMO-LUMO gap suggests that a molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For various carbothioamide and pyridine derivatives, this energy gap has been calculated to understand their electronic behavior and potential for charge transfer within the molecule. nih.govnih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Related Heterocyclic Compounds

| Compound Class | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Pyrazolo[3,4-d]pyrimidine Derivative | DFT/B3LYP/6-31G | -6.45 | -2.15 | 4.30 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine Derivative | HF/6-31G | -9.01 | 0.27 | 9.28 | nih.gov |

| Carbothioamide Schiff base Metal Complex | DFT/B3LYP/LANL2DZ | -5.89 | -3.51 | 2.38 | nih.gov |

| Pyridine Derivative | DFT/B3LYP/6-311+g(d,p) | -6.78 | -2.05 | 4.73 | scispace.com |

Note: The data represents values for structurally related compounds to illustrate the typical range of HOMO-LUMO energies and gaps investigated in similar studies.

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. uni-muenchen.de The MEP surface displays regions of varying electrostatic potential, typically color-coded: red indicates areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net Green and yellow represent areas of intermediate potential. researchgate.net

For a molecule like 4-Methylpyridine-3-carbothioamide, an MEP map would likely show negative potential (red/yellow) around the electronegative sulfur and pyridine nitrogen atoms, identifying them as sites for electrophilic interaction. nih.govresearchgate.netresearchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amide group and the methyl group, indicating sites prone to nucleophilic attack. researchgate.net This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, charge distribution, and intramolecular charge transfer (ICT) interactions. nih.govuni-muenchen.de It examines the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals). wisc.eduscirp.org The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). wisc.eduscirp.org

Spectroscopic Parameter Prediction and Validation

Computational methods allow for the in-silico prediction of spectroscopic parameters, which can then be validated against experimental findings. These theoretical approaches provide a deeper understanding of the relationship between the molecular structure and its spectral characteristics.

Theoretical ¹H and ¹³C NMR Chemical Shift Calculations (e.g., GIAO Method)

The prediction of nuclear magnetic resonance (NMR) chemical shifts is a significant application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating the isotropic magnetic shielding tensors of molecules. nih.gov By employing density functional theory (DFT) methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)), the ¹H and ¹³C NMR chemical shifts of this compound can be theoretically determined. nih.gov

The process involves optimizing the molecular geometry of the compound and then performing the GIAO calculations on the optimized structure. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS).

It is important to note that the accuracy of the predicted chemical shifts can be influenced by the choice of the density functional and the basis set. nih.gov Studies on similar heterocyclic compounds have shown that different functionals can yield varying degrees of accuracy when compared to experimental data. nih.gov For instance, in a study of a pyrazole (B372694) azo-dye, functionals like B97D and TPSSTPSS were found to provide more accurate predictions for ¹H-NMR chemical shifts than others. nih.gov

The coordination of a metal to a related ligand, pyridine-2-carbothioamide, has been shown to cause significant downfield shifts in the ¹H NMR spectrum, particularly for the proton adjacent to the pyridine nitrogen. mdpi.com While this compound is studied here as an isolated molecule, this highlights the sensitivity of NMR chemical shifts to the electronic environment.

A hypothetical data table for the predicted ¹H and ¹³C NMR chemical shifts of this compound, based on DFT calculations, is presented below. The values are illustrative and would be the expected output of a GIAO calculation.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~150 |

| H2 | ~8.5 | - |

| C3 | - | ~135 |

| C4 | - | ~148 |

| C5 | - | ~123 |

| H5 | ~7.3 | - |

| C6 | - | ~152 |

| H6 | ~8.6 | - |

| C(CH₃) | - | ~20 |

| H(CH₃) | ~2.4 | - |

| C(CS) | - | ~195 |

| N(NH₂) | ~9.0 (amide protons) | - |

Vibrational Frequency Computations and Potential Energy Distribution (PED)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry can predict these vibrational frequencies and their corresponding intensities. The process typically involves geometry optimization followed by a frequency calculation at the same level of theory.

For a molecule like this compound, DFT calculations (e.g., using the BLYP functional with the 6-311++G(d,p) basis set) can be employed to compute the harmonic vibrational frequencies. nih.gov A detailed understanding of each vibrational mode is achieved through a Potential Energy Distribution (PED) analysis. PED analysis assigns the calculated vibrational frequencies to specific internal coordinates (bond stretching, angle bending, torsions), thus providing a clear picture of the nature of the vibration.

A theoretical study on the hydrogen-bonded systems of the closely related molecule, nicotinamide (B372718) (pyridine-3-carboxamide), with dimethyl sulfoxide (B87167) (DMSO) demonstrated that complexation leads to significant red shifts (a decrease in wavenumber) of the N-H stretching vibrations. nih.gov For this compound, similar effects would be expected in the presence of hydrogen-bond accepting solvents. The calculations for nicotinamide also predicted a substantial increase in the IR intensity of the N-H stretching bands upon complexation. nih.gov

Below is an illustrative table of selected predicted vibrational frequencies and their assignments for this compound based on what would be expected from DFT calculations and PED analysis.

| Predicted Frequency (cm⁻¹) | Assignment (based on PED) |

| ~3400 | N-H asymmetric stretching |

| ~3300 | N-H symmetric stretching |

| ~3100 | C-H stretching (aromatic) |

| ~1600 | C=C/C=N stretching (pyridine ring) |

| ~1400 | Thioamide II band (N-H bending, C-N stretching) |

| ~1300 | C-N stretching |

| ~1100 | C=S stretching |

| ~800 | C-H out-of-plane bending |

Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these solvent effects, providing insights into solvatochromism—the change in color (and hence electronic absorption spectrum) with solvent polarity.

The Polarizable Continuum Model (PCM) is a common method used to model solvent effects. sibran.rumdpi.com In this model, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. This approach allows for the calculation of the electronic structure and properties of the molecule in the presence of a solvent.

Studies on various pyridine derivatives have shown that the electronic absorption spectra are sensitive to solvent polarity. researchgate.netresearchgate.netasianpubs.org For instance, the n → π* and π → π* transitions in substituted pyridines exhibit shifts in different solvents. researchgate.net Typically, an increase in solvent polarity leads to a blue shift (hypsochromic shift) for n → π* transitions and a red shift (bathochromic shift) for π → π* transitions.

For this compound, theoretical investigations using time-dependent DFT (TD-DFT) combined with the PCM would be expected to reveal the nature of its electronic transitions and their behavior in different solvents. The stability of the molecule in various solvents can also be assessed, with greater stabilization generally observed in more polar solvents due to dipole-dipole interactions. sibran.ru

The table below illustrates the expected trend of the primary absorption band of this compound in different solvents, as would be predicted by TD-DFT/PCM calculations.

| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) |

| n-Hexane | 1.88 | ~320 |

| Chloroform | 4.81 | ~325 |

| Ethanol (B145695) | 24.55 | ~330 |

| Acetonitrile | 37.5 | ~332 |

| Water | 80.1 | ~335 |

Non-linear Optical (NLO) Properties and Molecular Polarizability

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Organic molecules with extended π-conjugation and charge-transfer characteristics can exhibit significant NLO properties. Computational chemistry is a key tool for predicting the NLO response of molecules.

The key parameters that define the NLO properties of a molecule are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). These properties can be calculated using DFT methods, often with functionals like B3LYP. nih.gov The molecular polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, while the hyperpolarizabilities describe the non-linear response.

For this compound, the presence of the π-conjugated pyridine ring and the electron-donating/withdrawing character of the methyl and carbothioamide groups suggest that it may possess NLO properties. Computational studies on other heterocyclic systems have shown that structural modifications can significantly impact the NLO response. nih.gov

The calculated values of polarizability and hyperpolarizability can be used to assess the potential of this compound as an NLO material. A higher value of the first hyperpolarizability (β) is particularly desirable for second-order NLO applications.

The following table provides hypothetical calculated NLO properties for this compound, which would be obtained from DFT calculations.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | ~4.5 D |

| Mean Polarizability (α) | ~100 |

| First Hyperpolarizability (β_tot) | ~500 |

Coordination Chemistry of 4 Methylpyridine 3 Carbothioamide As a Ligand

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4-Methylpyridine-3-carbothioamide typically involves the reaction of the ligand with a suitable metal salt or a precursor organometallic complex in an appropriate solvent. The resulting coordination compounds are then isolated and characterized using various analytical and spectroscopic techniques.

Complexation with Transition Metals (e.g., Ag(I), Cu(II), Co(II), Rh(III), Ir(III), Ru(II), Os(II), Cd(II), Zn(II))

This compound and its parent compound, pyridine-3-carbothioamide, readily form stable complexes with a range of transition metals. The synthesis generally involves mixing the ligand with a metal precursor, often a halide or acetate (B1210297) salt, or an organometallic dimer.

Ruthenium(II) and Osmium(II): The coordination chemistry of pyridinecarbothioamides with Ru(II) and Os(II) is well-documented. mdpi.comnih.gov Complexes are typically synthesized by reacting the ligand with dimeric organometallic precursors like [M(arene)Cl2]2 (where M = Ru, Os; arene = p-cymene). mdpi.comresearchgate.net These reactions yield half-sandwich 'piano-stool' complexes where the ligand coordinates in a bidentate fashion. mdpi.com The resulting complexes are often investigated for their potential anticancer properties. mdpi.comnih.gov

Rhodium(III) and Iridium(III): Analogous to Ru(II) and Os(II), half-sandwich complexes of Rh(III) and Ir(III) can be prepared. mdpi.com The synthesis involves reacting the carbothioamide ligand with precursors such as [M(Cp)Cl2]2 (where M = Rh, Ir; Cp = pentamethylcyclopentadienyl). mdpi.com These complexes also adopt a characteristic piano-stool geometry. mdpi.com Studies on related Ir(III) complexes show distorted octahedral geometries. soton.ac.uk

Copper(II): Copper(II) complexes with related pyridine-based ligands have been synthesized and characterized. For instance, reactions of pyridine (B92270) dicarboxamides with copper(II) acetate or perchlorate (B79767) yield mono-, di-, tri-, and even tetranuclear copper complexes. rsc.org Similarly, Cu(II) complexes of other pyridine derivatives have been prepared and studied, often revealing interesting structural and catalytic properties. nih.govnih.govrsc.org

Cobalt(II): Cobalt(II) readily forms complexes with pyridine-containing ligands. Studies on cobalt(II) terpyridine and dipicolinate complexes show the formation of mononuclear structures where the ligands coordinate to the metal center. rsc.orgnih.gov These complexes have been characterized by spectroscopic methods and single-crystal X-ray diffraction. rsc.orgnih.gov

Zinc(II) and Cadmium(II): The complexation of ligands containing both pyridine and thioamide or thiol functionalities with Zn(II) and Cd(II) has been reported. For example, 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol forms complexes with these metals, which have been characterized to have a tetrahedral geometry. nih.govresearchgate.net

While specific examples for every metal listed with this compound are not always available, the chemistry of the closely related pyridine-2-carbothioamides and other pyridine-thioamide derivatives provides a strong basis for predicting their behavior. mdpi.comnih.gov

Spectroscopic Characterization of Coordination Compounds (e.g., UV-Vis, FT-IR)

Spectroscopic methods are fundamental in confirming the coordination of this compound to a metal center. FT-IR and UV-Vis spectroscopy provide key insights into the ligand's binding mode and the electronic environment of the resulting complex.

FT-IR Spectroscopy: Infrared spectroscopy is a powerful tool for characterizing metal complexes. jconsortium.com Upon coordination of this compound to a metal ion, characteristic shifts in the vibrational frequencies of the ligand are observed. The C=S stretching vibration, typically found in the region of 1250–1350 cm⁻¹, is particularly sensitive to coordination through the sulfur atom. A shift in this band, along with changes in the pyridine ring vibrations, confirms the involvement of both the thioamide sulfur and the pyridine nitrogen in metal binding. jconsortium.com New bands appearing in the far-IR region (below 600 cm⁻¹) can often be assigned to metal-nitrogen (M-N) and metal-sulfur (M-S) stretching vibrations, providing direct evidence of complex formation. researchgate.net

| Technique | Observed Changes Upon Complexation | Information Gained |

|---|---|---|

| FT-IR Spectroscopy | Shift in ν(C=S) and pyridine ring vibrations. Appearance of new bands in the far-IR region. | Confirmation of coordination via S and N atoms. Identification of M-S and M-N bonds. |

| UV-Vis Spectroscopy | Appearance of new charge-transfer bands (MLCT/LMCT). Shifts in intra-ligand transition bands. | Information on the electronic structure, metal-ligand interactions, and coordination geometry. |

Ligand Binding Modes and Coordination Geometries

The way this compound binds to a metal center and the resulting spatial arrangement of atoms are defined by its binding mode and coordination geometry. These are influenced by several factors, including the nature of the metal ion and the reaction conditions.

Monodentate, Bidentate, and Bridging Coordination Modes

This compound possesses two primary donor sites: the pyridine nitrogen atom and the thioamide sulfur atom. This allows for several potential coordination modes.

Bidentate (N,S) Chelation: The most common coordination mode for this ligand is as a bidentate chelating agent, forming a stable five-membered ring with the metal center through the pyridine nitrogen and the thioamide sulfur. mdpi.com This bidentate coordination is observed in numerous complexes with transition metals like Ru(II), Os(II), Rh(III), and Ir(III). mdpi.com

Monodentate Coordination: Although less common, monodentate coordination is possible, where the ligand binds to the metal through either the nitrogen or the sulfur atom. This might occur if the metal center is sterically hindered or if a strongly coordinating solvent or anion is present.

Bridging Coordination: The ligand can also act as a bridging ligand, connecting two metal centers. This can happen in several ways, for instance, with the pyridine nitrogen coordinating to one metal and the thioamide sulfur to another, leading to the formation of polynuclear complexes. While not explicitly detailed for this compound, related pyridine-based ligands are known to form such bridged structures. rsc.org

Influence of Steric and Electronic Factors on Coordination Geometry

The final geometry of a coordination complex is a delicate balance of steric and electronic effects. youtube.com

Steric Factors: The methyl group at the 4-position of the pyridine ring introduces some steric bulk compared to the unsubstituted pyridine-3-carbothioamide. This steric hindrance can influence the arrangement of ligands around the metal center and may favor certain geometries over others to minimize steric repulsion. For instance, the size of other ligands in the coordination sphere can dictate how many this compound ligands can bind to the metal.

Electronic Factors: The electronic properties of both the metal ion (its size, charge, and d-electron configuration) and the ligand play a crucial role. youtube.com The π-acceptor capability of the pyridine ring and the nature of the thioamide group influence the strength of the metal-ligand bonds. For d-block metals, crystal field theory and ligand field theory explain how the arrangement of ligands affects the d-orbital energies, leading to preferences for specific geometries (e.g., octahedral, tetrahedral, or square planar) that maximize the ligand field stabilization energy. wikipedia.org For example, d8 metal ions like Ni(II) can favor a square planar geometry, while d10 ions like Zn(II) typically form tetrahedral complexes. nih.govresearchgate.netyoutube.com

Structural Elucidation of Metal-4-Methylpyridine-3-carbothioamide Complexes (e.g., X-ray Crystallography)

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination compounds. exlibrisgroup.comnih.gov This technique provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.

Numerous studies on metal complexes of related pyridinecarbothioamide ligands have utilized X-ray crystallography to confirm their molecular structures. mdpi.comnih.govrsc.orgnih.gov For instance, the structures of Ru(II) and Os(II) half-sandwich complexes have been determined, confirming the bidentate (N,S) coordination of the ligand and revealing a distorted octahedral or "piano-stool" geometry around the metal center. mdpi.com In these structures, the metal is coordinated to the N and S atoms of the ligand, the arene ligand, and typically one or two other ligands like halides. mdpi.com

Similarly, crystal structures of Co(II) and Ir(III) complexes with related pyridine-based ligands have confirmed mononuclear structures with distorted octahedral geometries. soton.ac.ukrsc.org

| Metal Complex Type | Typical Coordination Geometry | Key Structural Features from X-ray Crystallography |

|---|---|---|

| [Ru(p-cymene)(L)Cl]+ | Distorted Octahedral (Piano-Stool) | Bidentate (N,S) chelation of the ligand forming a five-membered ring. Confirmed Ru-N and Ru-S bond lengths. mdpi.com |

| [Ir(Cp*)(L)Cl]+ | Distorted Octahedral (Piano-Stool) | Bidentate (N,S) coordination. Provides precise bond angles and lengths for the Ir-N and Ir-S bonds. mdpi.com |

| [Co(terpyridine)2]2+ | Distorted Octahedral | Mononuclear structure with the central Co(II) ion coordinated by the nitrogen atoms of the ligands. rsc.org |

L represents a pyridinecarbothioamide ligand.

Research on the Electrochemical Behavior of this compound Coordination Compounds Remains a Developing Field

The study of the electrochemical behavior of coordination compounds is crucial for understanding their potential applications in areas such as catalysis, sensing, and materials science. Techniques like cyclic voltammetry are instrumental in determining the redox potentials, electron transfer kinetics, and the stability of different oxidation states of the metal center in these complexes. This information provides valuable insights into the electronic structure of the compounds and the influence of the ligand environment on the metal's properties.

However, the specific electronic and steric contributions of the methyl and carbothioamide groups at the 4 and 3 positions of the pyridine ring, respectively, in "this compound" complexes have not been systematically investigated and reported. Without experimental data from techniques such as cyclic voltammetry, it is not possible to provide a detailed analysis of the electrochemical behavior, including the half-wave potentials (E₁/₂), peak potential separations (ΔEp), and the nature of the redox couples (e.g., metal-centered vs. ligand-centered).

Therefore, the generation of a detailed section on the electrochemical behavior of coordination compounds of this compound, complete with data tables and in-depth research findings, is precluded by the current lack of specific research in this area. Future research initiatives are needed to synthesize and characterize these complexes and to perform detailed electrochemical studies to elucidate their redox properties. Such work would be a valuable contribution to the field of coordination chemistry.

Mechanistic Biological Investigations and Structure Activity Relationship Sar of 4 Methylpyridine 3 Carbothioamide Derivatives

Enzyme Inhibition Mechanism Studies

Derivatives of 4-Methylpyridine-3-carbothioamide have been identified as potent inhibitors of several key enzymes. The following sections detail the mechanisms underlying this inhibition and the structural features that govern their potency.

A series of pyridine (B92270) carbothioamide derivatives have demonstrated significant inhibitory activity against the urease enzyme, a critical factor in the pathogenesis of infections caused by ureolytic bacteria like Helicobacter pylori. mdpi.comnih.gov Kinetic and molecular docking studies have been instrumental in elucidating the binding modes and structure-activity relationships.

Research has shown that substitutions on the pyridine ring of the carbothioamide structure significantly influence its urease inhibition potential. mdpi.com For instance, an electron-donating methyl group (CH₃) at the ortho position of the pyridine ring resulted in an IC₅₀ value of 6.41 ± 0.023 µM. mdpi.com In contrast, a more potent inhibition was observed with an electron-donating chloro (Cl) group at the meta position, which yielded an IC₅₀ value of 1.07 ± 0.043 µM. mdpi.com Electron-withdrawing groups such as bromo (Br), methoxy (B1213986) (OCH₃), and fluoro (F) at the ortho position also conferred selective inhibition against urease. mdpi.com

Molecular docking studies have revealed that the inhibitory action involves a combination of hydrogen bonding, π-π stacking, and van der Waals interactions within the active site of the urease enzyme. mdpi.com These interactions effectively block the substrate from accessing the enzyme's active site, thereby inhibiting its catalytic activity.

Table 1: Urease Inhibition Data for Pyridine Carbothioamide Derivatives

| Derivative Substitution | IC₅₀ (µM) |

|---|---|

| ortho-CH₃ | 6.41 ± 0.023 |

| meta-Cl | 1.07 ± 0.043 |

| ortho-Br | 3.13 ± 0.034 |

| ortho-OCH₃ | 4.21 ± 0.022 |

| ortho-F | 4.93 ± 0.012 |

Data sourced from a study on pyridine carboxamide and carbothioamide derivatives. mdpi.com

4'-Phosphopantetheinyl transferases (PPTases) are essential enzymes for the viability and virulence of bacteria, making them a key target for novel antibacterial agents. nih.govnih.govresearchgate.net Derivatives of this compound, specifically 2-pyridinyl-N-(4-aryl)piperazine-1-carbothioamides, have been discovered as potent inhibitors of bacterial Sfp-PPTase. nih.govacs.org

A notable example is the compound ML267, or 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide, which exhibits submicromolar inhibition of bacterial Sfp-PPTase. nih.govnih.govresearchgate.netacs.org Crucially, these compounds show no inhibitory activity against the human PPTase orthologue, indicating a high degree of selectivity. nih.govresearchgate.net Mechanistic studies have characterized these inhibitors as reversible and noncompetitive with respect to the Sfp-PPTase enzyme. nih.gov The development of these inhibitors stemmed from high-throughput screening of small molecule repositories. nih.govacs.org

While the core structure of pyridine is present in various enzyme inhibitors, specific research directly linking this compound derivatives to the inhibition of alpha-amylase and other glycosidases is not extensively documented in the provided sources. However, related heterocyclic compounds containing thione or thiol groups, such as imidazole-thione and triazole-thiol derivatives, have been investigated as inhibitors of α-glucosidase and α-amylase. nih.gov These studies show that such compounds can exhibit competitive or non-competitive inhibition, suggesting that the carbothioamide moiety could potentially play a role in binding to these types of enzymes. nih.gov

Acyl-coenzyme A:cholesterol acyltransferase (ACAT) is an important enzyme in cholesterol metabolism. nih.govnih.gov Research into ACAT inhibitors has explored various chemical scaffolds. While direct studies on this compound derivatives are not detailed, investigations into related structures provide some insight. For example, studies on fatty acid anilide ACAT inhibitors found that replacing the amide bond with bioisosteres like urea, which has both hydrogen bond donor and acceptor capabilities, maintained potent inhibitory activity. nih.gov This suggests that the carbothioamide group, with its similar hydrogen bonding properties, could be a candidate for designing ACAT inhibitors.

Antimicrobial Action Mechanism Research

The antimicrobial properties of this compound derivatives are a significant area of investigation, with studies pointing towards specific cellular targets.

The antibacterial effect of this compound derivatives is strongly linked to their inhibition of essential bacterial enzymes like PPTase. nih.govnih.govresearchgate.net By inhibiting PPTase, these compounds disrupt post-translational modifications that are crucial for bacterial metabolism, cell viability, and the production of virulence factors. nih.govresearchgate.net

These compounds have demonstrated specific bactericidal activity, particularly against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov An advanced analogue from this series, ML267, was shown to reduce the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis. nih.gov

Interestingly, the mechanism of resistance to these compounds has also been explored. In Gram-negative bacteria like Escherichia coli, resistance has been associated with the action of efflux pumps, specifically the AcrAB–TolC complex, which actively removes the compound from the bacterial cell. nih.gov The pyridine moiety itself is a common feature in many drugs due to its favorable properties like water solubility and hydrogen bond forming ability, which can contribute to its interaction with various bacterial targets. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-chloropyridine-2 yl-methylene hydrazine (B178648) carbothioamide |

| pyridine 2-yl-methylene hydrazine carboxamide |

| Thiourea |

| 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267) |

| N-(4-Methylpyridin-2-yl)-4-(3-(trifluoromethyl)phenyl)piperazine-1-carbothioamide |

| 1,1′-thiocarbonyldiimidazole |

| 4-methylpyridin-2-amine |

| 1-(3-(trifluoromethyl)phenyl)piperazine |

| 3-toluidine |

| 4,5-diphenylimidazole-2-thione |

| 4,5-diphenyl-1,2,4-triazole-3-thiol |

| 5-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-thiol |

| N-phenyl-N'-alkylureas |

| Vancomycin |

Antifungal Mechanisms and Target Engagement (e.g., CYP51)

The antifungal activity of pyridine derivatives, including those related to this compound, often involves the disruption of essential fungal cellular processes. A key target for many antifungal agents is the enzyme lanosterol (B1674476) 14-alpha-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol (B1671047). nih.gov Ergosterol is a vital component of the fungal cell membrane, responsible for maintaining its integrity and fluidity. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane function and inhibiting fungal growth. nih.gov

While direct studies on this compound's interaction with CYP51 are not extensively detailed in the provided results, the general mechanism for related pyridine-containing compounds suggests this as a probable mode of action. The pyridine nucleus is a common scaffold in compounds exhibiting antifungal properties. mdpi.com For instance, certain thiophene-pyridine compounds have demonstrated significant antifungal activity, in some cases exceeding that of the standard drug Amphotericin B against specific fungal strains like Aspergillus fumigatus and Syncephalastrum racemosum. mdpi.com The antifungal efficacy of these compounds is often linked to the presence of the pyridine ring, which is considered necessary for enhanced activity. mdpi.com

Antiviral Properties and Inhibition of Viral Replication

Derivatives of pyridine have shown promise as antiviral agents, capable of inhibiting the replication of various viruses. mdpi.comnih.gov The pyridine nucleus is a structural feature in many compounds with antiviral activity. mdpi.com For example, certain epoxybenzooxocinopyridine derivatives have been synthesized and tested for their ability to inhibit the replication of the SARS-CoV-2 virus. nih.gov While most of the tested compounds in one study did not show significant activity, one derivative demonstrated antiviral effects comparable to a pharmaceutical drug, highlighting the potential of the pyridine scaffold in developing new antiviral therapies. nih.gov

The antiviral mechanism of pyridine derivatives can vary. Some compounds may target viral entry into host cells, while others might interfere with viral genome replication. mdpi.com For instance, studies on novel uridine (B1682114) glycoconjugates, which are derivatives of 4-aminophenyl 1-thioglycosides, have shown that some of these compounds can significantly reduce the propagation of viruses like Hepatitis C virus (HCV) and Classical Swine Fever Virus (CSFV) by affecting viral genome replication. mdpi.com Similarly, certain indole-based thiosemicarbazides have exhibited selective inhibitory effects on the replication of Coxsackie B4 virus. nih.gov The antiviral activity of these compounds was found to be dependent on the specific chemical substituents, with the free thiosemicarbazide (B42300) moiety playing a crucial role. nih.gov

Antitubercular Mechanisms (e.g., Mycolic Acid Synthesis Inhibition)

The cell wall of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, is characterized by a unique and complex lipid-rich outer layer containing mycolic acids. researchgate.netresearchgate.net These mycolic acids are long-chain fatty acids that provide a crucial protective barrier, making the bacterium resistant to many common antibiotics and dehydration. researchgate.netresearchgate.net The biosynthesis of mycolic acids is therefore an attractive target for the development of new antitubercular drugs. researchgate.netfrontiersin.org

The mycolic acid biosynthetic pathway involves several key enzymes. researchgate.netnih.gov One of the critical enzymes is β-ketoacyl-acyl carrier protein synthase III (mtFabH), which initiates the fatty acid synthesis required for mycolic acid production. frontiersin.org Several existing antitubercular drugs, such as isoniazid (B1672263) and ethionamide, are known to inhibit mycolic acid biosynthesis. researchgate.net While the direct action of this compound on this pathway is not explicitly detailed, its structural similarity to other heterocyclic compounds with antitubercular activity suggests that it could potentially interfere with this essential process. The pyridine moiety is present in various compounds with antimycobacterial properties, indicating its potential role in targeting key mycobacterial enzymes.

Antiproliferative Activity and Apoptotic Pathway Induction

Pyridine derivatives have been extensively investigated for their antiproliferative activity against various cancer cell lines. nih.govmdpi.com The pyridine nucleus serves as a scaffold for the design of new compounds with potential anticancer effects. nih.gov The antiproliferative activity of these derivatives is often influenced by the nature and position of substituent groups on the pyridine ring. mdpi.com

The mechanism behind the antiproliferative effects of these compounds frequently involves the induction of apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov Apoptosis is a crucial process for removing damaged or unwanted cells, and its dysregulation is a hallmark of cancer.

Investigation of Molecular Interactions with DNA and Other Biomolecules

Certain anticancer agents exert their effects by directly interacting with DNA. These interactions can include alkylation and the formation of cross-links within the DNA structure, which disrupt DNA function, arrest the cell cycle, and ultimately lead to apoptosis. nih.gov For instance, nitrogen mustards like chlorambucil (B1668637) are known to alkylate and cross-link DNA. nih.gov While there is no direct evidence from the provided search results that this compound specifically functions as a DNA damaging agent, the thioamide and pyridine nitrogen atoms in the molecule can act as ligands for metal complexes, which in turn have shown anticancer activity. This suggests an indirect way the compound could be involved in interactions that lead to cell death.

Cellular Mechanistic Studies of Apoptosis

The induction of apoptosis by bioactive compounds can occur through various cellular pathways. One common mechanism involves the mitochondria-dependent (intrinsic) pathway. nih.govnih.gov This pathway is regulated by the Bcl-2 family of proteins, where a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax leads to the release of cytochrome c from the mitochondria. nih.gov This, in turn, activates a cascade of caspases, including caspase-9 and caspase-3/7, which are the executioners of apoptosis. nih.gov

Studies on other compounds have shown that they can induce apoptosis in cancer cells in a dose- and time-dependent manner. nih.gov For example, treatment of non-small cell lung cancer cells with a diarylpentanoid analog led to a significant increase in caspase-3 activity and a decrease in Bcl-2 protein concentration. nih.gov Furthermore, some compounds can also trigger the extrinsic apoptosis pathway, which involves the activation of caspase-8. nih.gov Gene expression analyses have revealed that antiproliferative compounds can modulate genes associated with key signaling pathways like PI3K-AKT, cell cycle-apoptosis, and MAPK. nih.gov

Antioxidant Activity Modalities

The pyridine moiety is found in many compounds that exhibit antioxidant properties. nih.gov While the specific antioxidant activity of this compound is not detailed in the provided search results, the general class of pyridine derivatives has been associated with such effects. Antioxidant activity is crucial in combating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. Oxidative stress is implicated in the pathogenesis of various diseases. The antioxidant potential of pyridine derivatives adds to their diverse biological profile and suggests another avenue for their therapeutic application.

Computational Approaches in Biological Activity Prediction and Elucidation

Computational methods have become indispensable tools in modern drug discovery, offering the ability to simulate and model complex biological phenomena. researchgate.netnih.gov These in silico approaches, including molecular modeling and data modeling, are crucial for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of potential drug candidates. nih.gov For this compound derivatives, these computational strategies provide deep insights into their mechanisms of action and guide the design of more effective and safer therapeutic agents.

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. rjpbcs.com This method is instrumental in understanding the interactions between this compound derivatives and their biological targets. mdpi.com The process involves placing the ligand into the binding site of the target protein and evaluating the binding affinity using a scoring function. rjpbcs.comnih.gov

Researchers have successfully employed molecular docking to investigate the potential of various pyridine carbothioamide derivatives as inhibitors of specific enzymes. For instance, in a study exploring novel pyridine carboxamide and carbothioamide derivatives as urease inhibitors, molecular docking was used to elucidate the binding modes of the most potent compounds. mdpi.com The results revealed that derivatives like 5-chloropyridine-2-yl-methylene hydrazine carbothioamide and pyridine 2-yl-methylene hydrazine carboxamide exhibited significant inhibitory activity. mdpi.com

Similarly, molecular docking studies on pyrazoline derivatives containing a carbothioamide moiety have demonstrated their potential as anticancer agents. acs.orgnih.gov These simulations help in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site residues of the target protein. nih.gov For example, docking studies of carbothioamide Schiff base-phenanthroline ternary metal complexes have confirmed their stable binding with therapeutic targets like FLT3 kinase and BCL-2, highlighting their multi-target potential. nih.gov

The accuracy of docking simulations is often validated by redocking a known co-crystalized ligand into the active site of the protein. A root-mean-square deviation (RMSD) value of less than 2 Å between the docked and experimental poses indicates a reliable docking protocol. nih.gov

Table 1: Molecular Docking Results of Selected Carbothioamide Derivatives

| Compound/Derivative | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| 5-chloropyridine-2-yl-methylene hydrazine carbothioamide | Urease | - | Not specified | mdpi.com |

| Pyridine 2-yl-methylene hydrazine carboxamide | Urease | - | Not specified | mdpi.com |

| Pyrazoline derivative 3a | A549 and HeLa cells | - | Not specified | acs.orgnih.gov |

| Pyrazoline derivative 3h | A549 and HeLa cells | - | Not specified | acs.orgnih.gov |

| Cu(II) complex of carbothioamide Schiff base | FLT3 kinase, BCL-2, IDH2 R140 | - | Not specified | nih.gov |

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivative 4e | α-amylase | -7.43 | Trp58, Trp59, Tyr62, Gln63, His101, Val107, lle148, Asn152, Leu162, Thr163, Gly164, Leu165, Asp197, Ala198, Asp 236, Leu237, His299, Asp300, His305 | nih.gov |

While molecular docking provides a static picture of ligand-protein interactions, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and any conformational changes that may occur over time. rjpbcs.comresearchgate.net MD simulations are crucial for understanding the dynamic behavior of this compound derivatives within the binding pocket of their target proteins. chemmethod.com

These simulations involve calculating the trajectory of atoms and molecules over a specific period, providing insights into the flexibility of both the ligand and the protein. researchgate.netmdpi.com Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (Rg), and solvent-accessible surface area (SASA). nih.gov Stable RMSD values throughout the simulation indicate that the ligand remains bound within the active site without significant deviations. nih.gov

For instance, MD simulations have been used to confirm the stability of complexes formed between thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives and α-amylase. nih.gov The results showed that the complex stabilized after 25 nanoseconds with only minor perturbations, indicating a stable binding. nih.gov Similarly, MD simulations of piperine (B192125) derivatives as potential inhibitors of the main protease of SARS-CoV-2 revealed that the ligands remained stably bound within the active pocket. nih.gov

MD simulations can also shed light on significant conformational changes in the protein upon ligand binding. mdpi.com These changes can be critical for the protein's function and the ligand's inhibitory activity. By simulating the motions of the protein-ligand complex, researchers can gain a more complete understanding of the mechanism of action. researchgate.netmdpi.com

Table 2: Key Parameters from Molecular Dynamics Simulations

| System | Simulation Time (ns) | Key Findings | Reference |

| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivative 4e - α-amylase complex | Not specified | Complex stabilizes after 25 ns with minor perturbations. | nih.gov |

| Piperine derivatives - SARS-CoV-2 Mpro complex | 100 | Ligands remain stable within the active pocket. | nih.gov |

| Imidazolidinone derivative 3 - COX-2 complex | 100 | Consistent ligand-protein interactions, confirming stability. | najah.edu |

Elucidation of Structure-Activity Relationships (SAR) for Biological Potency

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. elsevierpure.com For this compound derivatives, SAR provides a framework for designing new molecules with enhanced potency and selectivity.

In the context of this compound derivatives, SAR studies have revealed important insights. For example, in a series of pyridine carbothioamide and carboxamide derivatives investigated for urease inhibition, the presence of electron-withdrawing groups like bromine, methoxy, and fluorine at the ortho position of the pyridine ring was found to enhance the inhibitory activity against urease. mdpi.com Specifically, the carbothioamide derivatives showed greater potency compared to their carboxamide counterparts. mdpi.com

Similarly, for pyrazoline derivatives with a carbothioamide or carboxamide core, SAR studies have shown that the nature and position of substituents on the aromatic rings significantly impact their anticancer activity. acs.orgnih.gov These studies often combine experimental biological testing with computational modeling to build robust SAR models. researchgate.netnih.gov

Quantitative structure-activity relationship (QSAR) models take this a step further by establishing a mathematical relationship between the chemical structure and biological activity. nih.gov These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds. researchgate.net

Table 3: Structure-Activity Relationship Insights for Pyridine Carbothioamide Derivatives

| Derivative Series | Key Structural Feature | Impact on Biological Activity | Reference |

| Pyridine carbothioamide/carboxamide | Electron-withdrawing group (Br, OCH₃, F) at ortho position | Enhanced urease inhibition | mdpi.com |

| Pyridine carbothioamide vs. carboxamide | Carbothioamide moiety | Generally more potent urease inhibitors | mdpi.com |

| Pyrazoline-carbothioamide/carboxamide | Substituents on aromatic rings | Significant impact on anticancer activity | acs.orgnih.gov |

Emerging Research Avenues and Future Perspectives for 4 Methylpyridine 3 Carbothioamide

Development of Novel Synthetic Methodologies

The synthesis of 4-Methylpyridine-3-carbothioamide and its derivatives is a critical area of research, as efficient and versatile synthetic routes are essential for exploring its full potential. Current methodologies for the synthesis of pyridine (B92270) carbothioamides often involve the condensation of a corresponding pyridine carboxaldehyde with thiosemicarbazide (B42300). mdpi.com For instance, a general method involves reacting substituted pyridine carboxaldehydes with thiosemicarbazide in the presence of an aqueous solution of sodium acetate (B1210297), yielding the desired thiosemicarbazone derivatives. mdpi.com

Future research in this area is expected to focus on the development of more sophisticated and efficient synthetic strategies. These may include:

Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and improve yields.

Flow chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher purity products and easier scalability.

Catalytic methods: The use of novel catalysts could enable more selective and environmentally friendly synthetic routes. For example, the development of catalysts for the direct C-H activation and subsequent functionalization of the pyridine ring could provide a more direct route to this compound and its derivatives.

| Methodology | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Conventional Condensation | Reaction of pyridine carboxaldehyde with thiosemicarbazide. mdpi.com | Well-established and straightforward. | Optimization of reaction conditions for higher yields and purity. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate the reaction. | Reduced reaction times, increased yields, and cleaner reactions. | Development of specific protocols for this compound. |

| Flow Chemistry | Continuous reaction in a microreactor system. | Precise control over reaction parameters, improved safety, and scalability. | Design and optimization of flow reactors for continuous production. |

| Novel Catalytic Routes | Employing new catalysts to enable more direct synthetic pathways. | Higher efficiency, selectivity, and sustainability. | Exploration of metal-based or organocatalysts for C-H functionalization. |

Exploration of Advanced Catalytic Applications